molecular formula C8H8FNO3S B2793312 4-Acetyl-3-fluorobenzene-1-sulfonamide CAS No. 1863330-19-1

4-Acetyl-3-fluorobenzene-1-sulfonamide

Cat. No. B2793312
CAS RN: 1863330-19-1
M. Wt: 217.21
InChI Key: KJOIQXJZNUTIBY-UHFFFAOYSA-N
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Description

4-Acetyl-3-fluorobenzene-1-sulfonamide is a chemical compound with the molecular formula C8H8FNO3S and a molecular weight of 217.22 . It is used for research purposes .


Synthesis Analysis

The synthesis of sulfonamides, such as 4-Acetyl-3-fluorobenzene-1-sulfonamide, often involves the reaction of aniline with chlorosulfonic acid to form a sulfonyl chloride, which is then treated with ammonia to replace the chlorine with an amino group, forming a sulfonamide .


Molecular Structure Analysis

The molecular structure of 4-Acetyl-3-fluorobenzene-1-sulfonamide consists of a benzene ring with a fluorine atom and a sulfonamide group attached to it . The sulfonamide group (-SO2NH2) is a key functional group in this compound .


Chemical Reactions Analysis

Sulfonamides, including 4-Acetyl-3-fluorobenzene-1-sulfonamide, can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions with benzene derivatives . They can also react with electrophiles in electrophilic aromatic substitution reactions .

Scientific Research Applications

Catalyst-Free Arylation of Sulfonamides

A novel arylation of sulfonamides with boronic acids to afford numerous diaryl sulfones via a visible light-mediated N–S bond cleavage other than the typical transition-metal-catalyzed C (O)–N bond activation is described . This methodology, which represents the first catalyst-free protocol for the sulfonylation of boronic acids, is characterized by its simple reaction conditions, good functional group tolerance, and high efficiency .

Late-Stage Functionalization of Diverse Sulfonamides

Several successful examples for the late-stage functionalization of diverse sulfonamides indicate the high potential utility of this method in pharmaceutical science and organic synthesis .

Synthesis of Sulfonamide-Based Indole Derivatives

In this present work, some new sulfonamide-based indole derivatives were synthesized by using 1H-indole -2 carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .

Anti-Microbial Activity

All the synthesized compounds were screened for anti-microbial activity against Gram Positive Staphylococcus aureus, Bacillus megaterium, and Gram Negative Klebsiella pneumonia, Escherichia coli, Salmonellatyphiae, Shigella sp., Enterobacter aerogenes . Among gram-positive Staphylococcus aureus, and Bacillus megaterium. The compound shows activity against Staphylococcus aureus, and among all gram-negative bacteria against Klebsiella pneumonia shows good activity .

Drug Conjugates Development

The development of novel scaffolds that can increase the effectiveness, safety, and convenience of medication therapy using drug conjugates is a promising strategy . As a result, drug conjugates are an active area of research and development in medicinal chemistry .

Mechanism of Action

While the specific mechanism of action for 4-Acetyl-3-fluorobenzene-1-sulfonamide is not mentioned in the search results, sulfonamides in general are known to inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction . They do this by competing with para-aminobenzoic acid (PABA) for incorporation into folic acid .

Safety and Hazards

While specific safety data for 4-Acetyl-3-fluorobenzene-1-sulfonamide is not available, sulfonamides in general can cause various side effects including skin irritation, serious eye irritation, and respiratory irritation . They can also cause allergic reactions in some individuals .

properties

IUPAC Name

4-acetyl-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3S/c1-5(11)7-3-2-6(4-8(7)9)14(10,12)13/h2-4H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOIQXJZNUTIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-3-fluorobenzene-1-sulfonamide

CAS RN

1863330-19-1
Record name 4-acetyl-3-fluorobenzene-1-sulfonamide
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